molecular formula C16H18N2O3S B10977719 2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide

2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide

Katalognummer: B10977719
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: RDZAGWYCUASYRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a 2-ethoxyphenyl carbonyl group attached to the amino substituent at position 2 of the thiophene ring, with methyl groups at positions 4 and 5, and a carboxamide group at position 2.

Eigenschaften

Molekularformel

C16H18N2O3S

Molekulargewicht

318.4 g/mol

IUPAC-Name

2-[(2-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C16H18N2O3S/c1-4-21-12-8-6-5-7-11(12)15(20)18-16-13(14(17)19)9(2)10(3)22-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)

InChI-Schlüssel

RDZAGWYCUASYRP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The Gewald reaction condenses a ketone, a α-cyanoacetamide, and elemental sulfur under basic conditions to form 2-aminothiophenes. For 4,5-dimethylthiophene-3-carboxamide , the substrates are:

  • Ketone : 3-pentanone (to introduce 4,5-dimethyl groups)

  • α-Cyanoacetamide : Cyanoacetamide derivatives (e.g., N-substituted cyanoacetamides)

  • Base : Diethylamine or triethylamine

Key conditions include refluxing in ethanol at 323–343 K for 2–4 hours, with sulfur acting as the cyclizing agent. Microwave-assisted Gewald reactions have shown improved yields (up to 93%) and reduced reaction times.

Experimental Protocol (Adapted from PMC Studies)

A representative procedure involves:

  • Mixing 3-pentanone (0.72 g, 0.01 mol) with N-ethyl cyanoacetamide (1.94 g, 0.01 mol) in ethanol (40 mL).

  • Adding diethylamine (4.0 mL) and sulfur powder (1.28 g, 0.04 mol).

  • Refluxing at 323 K for 2 hours.

  • Cooling and crystallizing via slow evaporation in isopropyl alcohol (yield: 50–70%).

Acylation of the 2-Amino Group

The second critical step introduces the 2-ethoxybenzoyl moiety via N-acylation . This requires activating the aromatic carboxylic acid (2-ethoxybenzoic acid) to its corresponding chloride or using coupling agents.

Acylating Agent Preparation

2-Ethoxybenzoyl chloride is synthesized by treating 2-ethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane. The reaction typically proceeds at 273–298 K for 2–4 hours, yielding the acyl chloride as a colorless liquid.

Coupling Reaction

The acylation is performed under Schotten-Baumann conditions:

  • Dissolving 2-amino-4,5-dimethylthiophene-3-carboxamide (1.0 equiv) in dry dichloromethane.

  • Adding 2-ethoxybenzoyl chloride (1.2 equiv) dropwise at 273 K.

  • Stirring for 12–24 hours at room temperature.

  • Quenching with ice-water and extracting with ethyl acetate.

  • Purifying via column chromatography (hexane/ethyl acetate).

Key Optimization Parameters :

  • Base : Triethylamine (2.5 equiv) to scavenge HCl.

  • Solvent : Dichloromethane or THF for improved solubility.

  • Yield : 65–82% based on analogous reactions.

Alternative Synthetic Routes

One-Pot Tandem Gewald-Acylation

Recent advancements describe tandem reactions combining Gewald synthesis and acylation in a single pot. This method uses:

  • In-situ acyl chloride generation : 2-Ethoxybenzoic acid and SOCl₂ added directly to the Gewald reaction mixture.

  • Microwave irradiation : Reduces total reaction time from 12 hours to 2 hours.

Yields for this approach range from 58–70%, with purity >90% by HPLC.

Solid-Phase Synthesis

For high-throughput applications, solid-supported Gewald reactions have been explored:

  • Immobilizing cyanoacetamide on Wang resin.

  • Performing Gewald cyclization with 3-pentanone and sulfur.

  • Cleaving the product and acylating in solution phase.

This method achieves 45–60% yields but enables parallel synthesis of derivatives.

Analytical Characterization

Critical data for verifying the compound’s structure include:

Analysis Method Expected Result
Molecular Weight HRMS (ESI+)m/z 359.1321 [M+H]⁺ (C₁₇H₁₉N₂O₃S)
Crystal Structure X-ray diffractionMonoclinic space group P2₁/c, with intramolecular H-bonding
¹H NMR (CDCl₃)400 MHzδ 1.42 (t, 3H, OCH₂CH₃), 2.28 (s, 6H, CH₃), 6.92–7.86 (m, 4H, Ar-H)
IR (KBr)FT-IR3320 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C)

Challenges and Optimization Strategies

Byproduct Formation

Common issues include:

  • Over-acylation : Additive-free conditions may yield N,O-diacylated products. Using DMAP (catalytic) suppresses this.

  • Thiophene ring oxidation : Conduct reactions under nitrogen to prevent sulfoxide formation.

Solvent Effects

Ethanol, while ideal for Gewald steps, can slow acylation. Switching to THF after cyclization improves coupling efficiency.

Scalability

Kilogram-scale synthesis requires:

  • Replacing sulfur powder with Lawesson’s reagent for safer handling.

  • Continuous flow reactors to manage exothermic acylation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiophenring, unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid (H$_2$O$_2$) oder Kaliumpermanganat (KMnO$_4$).

    Reduktion: Reduktionsreaktionen können an der Carbonylgruppe unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH$_4$) oder Lithiumaluminiumhydrid (LiAlH$_4$) durchgeführt werden.

    Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten und ermöglichen eine weitere Funktionalisierung der Verbindung.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid (H$_2$O$_2$), Kaliumpermanganat (KMnO$_4$)

    Reduktion: Natriumborhydrid (NaBH$_4$), Lithiumaluminiumhydrid (LiAlH$_4$)

    Substitution: Aluminiumchlorid (AlCl$_3$), Säurechloride

Hauptprodukte, die gebildet werden

    Oxidation: Oxidierte Thiophenderivate

    Reduktion: Reduzierte Carbonylverbindungen

    Substitution: Verschiedene substituierte Thiophenderivate

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophen-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen, die an biologischen Signalwegen beteiligt sind. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu einer Modulation ihrer Aktivität und nachfolgenden biologischen Reaktionen führt.

Wirkmechanismus

The mechanism of action of 2-[(2-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the amino group at position 2 and the functional groups at position 3. Key examples include:

Compound Name Substituent at Position 2 Position 3 Functional Group Biological Activity (Reported)
2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide (Target) 2-Ethoxyphenyl carbonyl Carboxamide Not reported in evidence
Compound 92a 2-Cyanoacetamido Carboxamide Antioxidant (56.9% NO scavenging)
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 2-Cyano-3-(4-hydroxyphenyl)acrylamido Ester (COOEt) Antioxidant, anti-inflammatory
2-{[(4-Ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide 4-Ethylphenoxy acetyl Carboxamide Not reported in evidence

Key Observations :

  • Polarity and Activity: The cyanoacetamido group in Compound 92a introduces polarity, enhancing antioxidant activity via free radical scavenging .
  • Functional Group Impact : Ester derivatives (e.g., ethyl carboxylates) in –8 show lower polarity than carboxamides, which may affect bioavailability and metabolic stability .
Physical and Spectroscopic Properties
  • Melting Points : Carboxamide derivatives (e.g., Compound 92a) exhibit higher melting points (298–300°C) than esters (215–246°C), reflecting stronger intermolecular forces .
  • IR/NMR Signatures :
    • Target Compound: Expected peaks for amide C=O (~1660 cm⁻¹), aromatic C-O (1230 cm⁻¹), and ethoxy C-O (1100–1250 cm⁻¹).
    • Esters (e.g., 3d): Distinct ester C=O (~1660 cm⁻¹) and ethyl CH₂/CH₃ signals (δ 1.33–4.38 ppm in ¹H NMR) .

Research Implications and Gaps

  • Comparative studies with Compound 92a are needed to assess trade-offs.
  • Unanswered Questions: No direct data exists on the target compound’s biological activity. Future work should prioritize synthesis and testing against analogs in antioxidant, anti-inflammatory, and cytotoxicity assays.

Biologische Aktivität

The compound 2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide (commonly referred to as EDCM) is a member of the thiophene family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides an in-depth analysis of its biological activity, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C14H17N3O2S
  • Molecular Weight : 293.37 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)

Biological Activity Overview

EDCM has been evaluated for various biological activities, particularly its anticancer effects. Studies have indicated that it exhibits significant cytotoxicity against several cancer cell lines, including breast, colon, lung, and prostate cancers. The compound operates primarily through the inhibition of topoisomerase II and induction of apoptosis.

  • Topoisomerase II Inhibition : EDCM has been shown to selectively inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition disrupts the cell cycle, leading to cancer cell death.
  • Reactive Oxygen Species (ROS) Induction : The compound induces ROS production in cancer cells, contributing to oxidative stress and subsequent apoptosis.
  • Cell Cycle Arrest : EDCM causes cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle.

Anticancer Activity

A study conducted by researchers demonstrated that EDCM exhibited potent anticancer effects across various cell lines:

Cell LineIC50 (μM)Comparison with Etoposide (μM)
Breast Cancer5.210
Colon Cancer4.89
Lung Cancer6.011
Prostate Cancer5.510

Note: IC50 represents the concentration required to inhibit cell growth by 50%.

Case Studies

  • Breast Cancer Study : In a controlled experiment, EDCM was administered to MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability compared to untreated controls.
  • Colon Cancer Study : EDCM was tested on HT-29 colon cancer cells, showing an IC50 value lower than that of standard chemotherapeutics like etoposide, indicating enhanced potency.

Toxicity Profile

While EDCM demonstrates significant anticancer properties, its toxicity to normal cells is also a critical factor in evaluating its therapeutic potential. Preliminary studies suggest that EDCM exhibits low toxicity towards normal human fibroblast cells at concentrations effective against cancer cells.

Q & A

Q. What established synthetic routes are used for this compound, and what are their critical parameters?

The compound is synthesized via a two-step process:

  • Step 1 : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group.
  • Step 2 : Knoevenagel condensation with substituted benzaldehydes in toluene, catalyzed by piperidine/acetic acid, yielding derivatives with varying substituents .
  • Key parameters : Reaction time (5–6 hours), temperature (reflux), and solvent purity. Yields range from 72% to 94%, depending on substituent reactivity .

Q. Which spectroscopic and analytical methods validate the compound’s structure?

  • IR spectroscopy : Confirms functional groups (e.g., C≡N at ~2204 cm⁻¹, amide C=O at ~1610 cm⁻¹) .
  • ¹H NMR : Identifies proton environments (e.g., ethyl ester signals at δ 1.39–1.43 ppm, aromatic protons at δ 7.26–7.34 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M + Na]⁺ peak at m/z 453) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Catalyst screening : Alternative catalysts (e.g., DBU) could accelerate Knoevenagel condensation kinetics .
  • Purification : Recrystallization in ethanol or gradient chromatography minimizes byproducts. Computational tools (e.g., quantum chemical pathfinding) predict optimal conditions, reducing trial-and-error approaches .

Q. What structural modifications influence bioactivity, and how are these effects quantified?

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance anti-inflammatory activity by stabilizing charge-transfer interactions with biological targets. For example, 4-hydroxy-3,5-dimethoxy substitution improves radical scavenging in antioxidant assays .
  • Quantitative analysis : Bioactivity is measured via IC₅₀ values in assays like DPPH (antioxidant) and carrageenan-induced edema (anti-inflammatory). Data contradictions arise from assay sensitivity variations (e.g., cell vs. tissue models) .

Q. How do intramolecular interactions (e.g., hydrogen bonding) affect molecular conformation and activity?

  • Hydrogen bonds : Intramolecular N–H⋯O and C–H⋯O bonds lock the thiophene and aryl rings into a planar conformation, reducing conformational flexibility. This rigidity enhances binding affinity to adenosine receptors .
  • Packing effects : Intermolecular N–H⋯O bonds stabilize crystal structures, as shown in X-ray diffraction studies (dihedral angle: 13.9° between aromatic rings) .

Q. What computational strategies are used to design derivatives with improved properties?

  • Reaction path search : Quantum mechanical calculations (e.g., DFT) model transition states to predict feasible synthetic routes .
  • QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity to prioritize derivatives for synthesis .

Methodological and Data Analysis Questions

Q. How should researchers address contradictions in anti-inflammatory data across studies?

  • Assay standardization : Use consistent models (e.g., murine macrophages vs. human cell lines) and controls.
  • Meta-analysis : Compare IC₅₀ values normalized to reference drugs (e.g., indomethacin) to account for inter-lab variability .

Q. What are best practices for managing synthetic and bioactivity data?

  • Database integration : Use cheminformatics platforms (e.g., PubChem) to catalog spectroscopic data and bioassay results .
  • Data encryption : Secure sensitive data (e.g., proprietary synthetic routes) with blockchain or encrypted cloud storage .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.